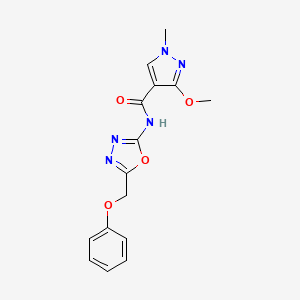

![molecular formula C16H18N2O3 B2845174 N'-(4-ethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide CAS No. 898374-37-3](/img/structure/B2845174.png)

N'-(4-ethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

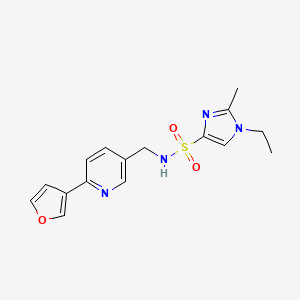

“N’-(4-ethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also contains an oxamide group (CONH2), which is derived from oxalic acid by replacing a hydroxyl group with an amine group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring and the oxamide group. The furan ring is aromatic and planar, while the oxamide group can participate in hydrogen bonding .Chemical Reactions Analysis

The furan ring in the molecule can undergo electrophilic aromatic substitution reactions, while the oxamide group can participate in various reactions involving the carbonyl group or the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of the furan and oxamide groups. For example, it might have moderate polarity due to the presence of the oxamide group .Scientific Research Applications

Synthesis and Antibacterial Activity

One study focused on the synthesis of functionalized furan-2-carboxamides, including compounds similar to N'-(4-ethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide, which demonstrated significant in vitro antibacterial activities against drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Docking studies and molecular dynamic simulations further validated their potential as antibacterial agents, highlighting the importance of such compounds in combating antibiotic resistance (Siddiqa et al., 2022).

Heterocyclic Chemistry and Drug Discovery

Another research avenue explores the synthesis of thio- and furan-fused heterocycles from acid derivatives. This work contributes to the broader field of heterocyclic chemistry, which is pivotal in drug discovery and development. The novel compounds synthesized, including those related to oxamide derivatives, offer insights into the design of new pharmaceuticals with potential therapeutic applications (Ergun et al., 2014).

Molecular Docking and Alzheimer's Disease

Research into new therapeutic agents for Alzheimer's disease has also incorporated similar compounds. A study synthesized a series of benzamides, including furan derivatives, showing potential as butyrylcholinesterase enzyme inhibitors, a target for Alzheimer's therapy. The study highlights the synthesis process, structural confirmation, and enzyme inhibition activity, with certain compounds demonstrating excellent potential relative to existing standards (Hussain et al., 2016).

Fluorescent Chemosensors

Another innovative application involves the development of a phenoxazine-based fluorescent chemosensor, which includes furan-2-carboxamide derivatives for the detection of Cd2+ and CN− ions. Such chemosensors have significant implications in environmental monitoring and biological imaging, demonstrating the versatility of furan derivatives in analytical chemistry (Ravichandiran et al., 2020).

Sustainable Materials

Research into sustainable materials has led to the enzymatic polymerization of furan-2,5-dicarboxylic acid-based polyamides, offering an eco-friendly alternative to conventional plastics. This work exemplifies the application of furan derivatives in creating high-performance materials with reduced environmental impact (Jiang et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N'-(4-ethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-2-12-5-7-13(8-6-12)18-16(20)15(19)17-10-9-14-4-3-11-21-14/h3-8,11H,2,9-10H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZVSFBPDMVOMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2845091.png)

![Ethyl 2-[2-(2-fluorobenzoyl)imino-5,6-dimethoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2845092.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2845097.png)

![2-(4-chlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845100.png)

![3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2845103.png)

![4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl](/img/structure/B2845104.png)

![(4-chlorophenyl)[4-(2-fluorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2845106.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2845109.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2845112.png)